molecular formula C16H15N3O4S B2647620 (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one CAS No. 941943-35-7

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one

Cat. No.: B2647620
CAS No.: 941943-35-7
M. Wt: 345.37
InChI Key: NIMLOOAJTILLAO-TVZYSNLZSA-N
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Description

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a thiazolone core, and a nitrophenyl group

Preparation Methods

The synthesis of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with morpholine to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one can be compared with other similar compounds, such as:

    2-morpholino-4-thiazolones: These compounds share the thiazolone core but differ in their substituents, which can affect their chemical reactivity and biological activity.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit varying degrees of bioactivity depending on their structural context.

    Morpholine-containing compounds: The presence of the morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-15-14(24-16(17-15)18-8-10-23-11-9-18)3-1-2-12-4-6-13(7-5-12)19(21)22/h1-7H,8-11H2/b2-1+,14-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMLOOAJTILLAO-TVZYSNLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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